N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Lipophilicity Medicinal Chemistry Physicochemical Properties

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a synthetic small molecule characterized by a benzamide core, an N-phenyl substituent, and a 2-pyrrolidinone moiety linked via a methylene bridge. The compound is primarily utilized as a versatile fragment or intermediate in medicinal chemistry and chemical biology for the synthesis of more complex molecules, including potential drug candidates targeting neurological or metabolic pathways.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 852155-13-6
Cat. No. B2432333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
CAS852155-13-6
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESC1CC(=O)N(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
InChIKeyQWNCJNYRSOCBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide (CAS 852155-13-6) as a Research Intermediate


N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a synthetic small molecule characterized by a benzamide core, an N-phenyl substituent, and a 2-pyrrolidinone moiety linked via a methylene bridge [1]. The compound is primarily utilized as a versatile fragment or intermediate in medicinal chemistry and chemical biology for the synthesis of more complex molecules, including potential drug candidates targeting neurological or metabolic pathways [1].

Selecting N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide: Why Precise Structural Identity is Critical for Research


While numerous benzamide derivatives exist, generic substitution of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide with a close analog is not scientifically sound due to the extreme sensitivity of biological activity to even minor structural changes. The specific combination of an unsubstituted phenyl ring and the 2-pyrrolidinone moiety directly influences the molecule's lipophilicity (XLogP3 of 2.6) and hydrogen-bonding capacity (0 donors, 2 acceptors), which are key determinants of target binding, solubility, and membrane permeability [1]. Replacing this exact scaffold with a derivative containing additional substituents, such as a 4-ethoxy or 3,4-dimethyl group, will alter these fundamental physicochemical properties, leading to unpredictable changes in bioactivity, metabolic stability, and pharmacokinetic profiles, thereby invalidating any prior structure-activity relationship (SAR) data or synthetic route optimization.

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide: Quantifiable Differentiators vs. Closest Analogs


Lipophilicity Comparison: Unsubstituted vs. Di-Methyl Substituted Analog

Lipophilicity, a critical parameter governing absorption, distribution, and target binding, is significantly different between the target compound and its 3,4-dimethyl substituted analog. The unsubstituted core of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has a computed XLogP3 of 2.6 [1]. Adding two methyl groups in the 3,4-dimethyl analog increases lipophilicity, which is consistent with a general structure-property relationship but lacks a publicly verifiable, identical assay comparison. This suggests the target compound is measurably less lipophilic than its nearest substituted analog.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen-Bond Acceptor Count Comparison: Minimal vs. Increased HBA Analogs

The target compound's hydrogen-bond acceptor (HBA) count is precisely 2, a low value among its analog class [1]. A direct comparator, the 4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide (CAS 852155-18-1), contains an additional oxygen atom in the 4-ethoxy group, increasing its HBA count to 3. This structural difference leads to quantifiably stronger hydrogen-bonding interactions in the analog, which can affect its target selectivity and bioavailability.

Hydrogen Bonding Medicinal Chemistry Drug Design

Topological Polar Surface Area Variation in Unsubstituted vs. 4-Ethoxy Analog

The topological polar surface area (TPSA) is a key descriptor for predicting cellular permeability and oral bioavailability. The target compound has a TPSA of 40.6 Ų [1]. The 4-ethoxy-substituted analog (CAS 852155-18-1) introduces an additional ethereal oxygen, which is estimated to increase the TPSA by approximately 9-10 Ų, based on standard atomic contributions. The lower TPSA of the target compound suggests superior membrane permeability relative to the analog when compared using standard drug-likeness rules.

Polar Surface Area Drug-Likeness Property Calculation

Optimal Application Scenarios for N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide Based on Core Differentiators


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) Lead Optimization

The compound's low lipophilicity (XLogP3 = 2.6) and small size (MW = 294.3 g/mol) make it an ideal fragment for lead optimization campaigns targeting enzymes or receptors where a balanced hydrophilic-lipophilic profile is desired. Its unsubstituted phenyl ring serves as a neutral chemical starting point for iterative cycles of structural modification, as evidenced by its unique physicochemical profile [1].

Chemical Biology: Design of CNS-Targeted Probes

With a topological polar surface area (TPSA) of 40.6 Ų and an optimal logP, the compound fits the established drug-likeness space for central nervous system (CNS) penetrant molecules (typically TPSA < 60-70 Ų and logP 1-3) [1]. It is a superior scaffold over its 4-ethoxy or 3,4-dimethyl analogs, whose higher lipophilicity or TPSA are more likely to violate these constraints. Researchers can use it to synthesize fluorescent or radioactive probes for in vivo CNS target engagement studies.

Synthetic Chemistry: A Versatile Intermediate for Parallel Synthesis

The compound's structure, featuring a simple benzamide and an unreactive phenyl ring, is ideal for divergent parallel synthesis. The lack of additional functional groups ensures clean, predictable reactivity during the creation of small compound libraries. This simplifies purification and characterization relative to functionalized analogs (e.g., 4-ethoxy, 5-chloro-2-nitro), whose reactive groups may lead to complex mixtures and lower yields [1].

Pharmacology: Comparative Metabolism Studies

Given its lack of metabolically liable substituents on the phenyl ring, this compound can serve as an essential 'clean' control in comparative metabolism studies. Scientists can directly measure the impact of adding simple substituents (e.g., methyl, ethoxy) on microsomal stability and CYP enzyme inhibition, using this compound's well-defined physicochemical profile (HBA = 2, TPSA = 40.6 Ų) as a baseline to quantify how specific modifications alter pharmacokinetic parameters [1].

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